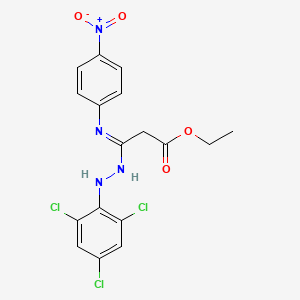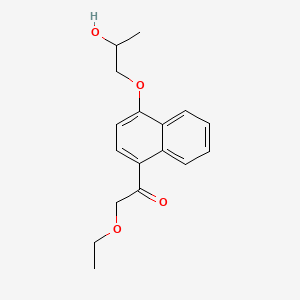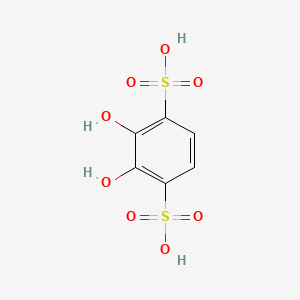
1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple sulfonic acid groups, which enhance its solubility in water, making it suitable for aqueous applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt involves several steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures are crucial to achieving efficient production. The final product is usually purified through crystallization or filtration techniques to ensure high purity and quality .
化学反応の分析
Types of Reactions
1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The triazinylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted triazinyl compounds. These products are often used as intermediates in the synthesis of dyes and pigments .
科学的研究の応用
1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex dyes and pigments.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of textiles, paper, and leather as a dye.
作用機序
The compound exerts its effects primarily through its ability to form stable azo linkages and sulfonic acid groups. These functional groups interact with various substrates, leading to the formation of colored complexes. The triazinylamino groups enhance the compound’s reactivity, allowing it to participate in substitution reactions that modify its properties .
類似化合物との比較
Similar Compounds
- 1,3,6-Naphthalenetrisulfonic acid, 7-2-(aminocarbonyl)amino-4-4-chloro-6-(2-sulfoethyl)amino-1,3,5-triazin-2-ylaminophenylazo-, tetrasodium salt
- 1,3,6-Naphthalenetrisulfonic acid, 7-2-(aminocarbonyl)amino-4-4-5-amino-4-sulfo-2-4-2-(sulfooxy)ethylsulfonylphenylazophenylamino-6-chloro-1,3,5-triazin-2-ylaminophenylazo-, sodium salt .
Uniqueness
The uniqueness of 1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features provides it with unique reactivity and solubility properties, making it highly valuable in various applications .
特性
CAS番号 |
70224-59-8 |
|---|---|
分子式 |
C33H18ClN9Na4O12S4 |
分子量 |
988.2 g/mol |
IUPAC名 |
tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C33H22ClN9O12S4.4Na/c34-31-37-32(35)39-33(38-31)36-24-8-9-27(22-13-16(56(44,45)46)5-6-20(22)24)41-40-25-10-11-26(19-4-2-1-3-18(19)25)42-43-30-23-14-17(57(47,48)49)15-29(59(53,54)55)21(23)7-12-28(30)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);;;;/q;4*+1/p-4 |
InChIキー |
WIKKVJZSTLARBZ-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)






![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)


